5'-(4-Methylphenyl)-2,4,4A,6-tetrahydro-1H-spiro[[1,4]thiazino[4,3-A]quinoline-5,3'-[1,5]diazinane]-2',4',6'-trione
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Overview
Description
5’-(4-Methylphenyl)-2,4,4A,6-tetrahydro-1H-spiro[[1,4]thiazino[4,3-A]quinoline-5,3’-[1,5]diazinane]-2’,4’,6’-trione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between a thiazinoquinoline and a diazinane ring system, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(4-Methylphenyl)-2,4,4A,6-tetrahydro-1H-spiro[[1,4]thiazino[4,3-A]quinoline-5,3’-[1,5]diazinane]-2’,4’,6’-trione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the thiazinoquinoline core, followed by the introduction of the diazinane moiety through nucleophilic substitution or cycloaddition reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or green chemistry principles to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
5’-(4-Methylphenyl)-2,4,4A,6-tetrahydro-1H-spiro[[1,4]thiazino[4,3-A]quinoline-5,3’-[1,5]diazinane]-2’,4’,6’-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles or electrophiles; often in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
5’-(4-Methylphenyl)-2,4,4A,6-tetrahydro-1H-spiro[[1,4]thiazino[4,3-A]quinoline-5,3’-[1,5]diazinane]-2’,4’,6’-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5’-(4-Methylphenyl)-2,4,4A,6-tetrahydro-1H-spiro[[1,4]thiazino[4,3-A]quinoline-5,3’-[1,5]diazinane]-2’,4’,6’-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,3,4-Thiadiazoles: Exhibits a broad spectrum of biological activities, including antimicrobial and anticancer properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Noted for its diverse pharmacological activities, such as anticancer, antimicrobial, and antioxidant effects.
Uniqueness
5’-(4-Methylphenyl)-2,4,4A,6-tetrahydro-1H-spiro[[1,4]thiazino[4,3-A]quinoline-5,3’-[1,5]diazinane]-2’,4’,6’-trione stands out due to its unique spiro structure, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, potentially leading to enhanced efficacy and selectivity in various applications.
Properties
Molecular Formula |
C22H21N3O3S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
1-(4-methylphenyl)spiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]thiazino[4,3-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C22H21N3O3S/c1-14-6-8-16(9-7-14)25-20(27)22(19(26)23-21(25)28)12-15-4-2-3-5-17(15)24-10-11-29-13-18(22)24/h2-9,18H,10-13H2,1H3,(H,23,26,28) |
InChI Key |
CZFOYYLZIKOPQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3(CC4=CC=CC=C4N5C3CSCC5)C(=O)NC2=O |
Origin of Product |
United States |
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